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Compound of Interest

Compound Name:
Methyl 9,10-

dihydroxyoctadecanoate

CAS No.: 1115-01-1

Cat. No.: B055447

Get Quote

Executive Summary
Methyl 9,10-dihydroxyoctadecanoate (DHSA-Me) is a critical bifunctional fatty acid derivative

used as a chemical intermediate in the synthesis of bio-based polymers, surfactants, and

potential drug delivery systems.[1] Its performance—specifically its thermal stability and

crystallization behavior—is strictly governed by its stereochemistry (threo vs. erythro) and

purity.[1]

This guide provides a rigorous, self-validating framework for characterizing synthetic DHSA-

Me.[1] Unlike generic lipid analysis, this protocol addresses the specific challenge of

distinguishing diastereomers and quantifying incomplete hydroxylation byproducts (e.g.,

epoxides or residual olefins) that compromise downstream pharmaceutical applications.[1]

Part 1: Synthetic Pathway & Mechanistic Context
To characterize the molecule accurately, one must understand its origin.[1] The impurity profile

is dictated by the synthetic route.
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The Standard Route: The most common synthesis involves the epoxidation of Methyl Oleate

(cis-9-octadecenoic acid methyl ester) followed by acid-catalyzed ring opening.[1]

Epoxidation: Methyl Oleate + Peracid

cis-9,10-Epoxystearate.[1]

Hydrolysis (Ring Opening):cis-Epoxide +

threo-9,10-Dihydroxystearate.[1]

Critical Stereochemical Note: The acid-catalyzed hydrolysis of the epoxide proceeds via an

mechanism (anti-attack), resulting in an inversion of configuration. Therefore, starting from
natural Methyl Oleate (cis), the product is the threo diastereomer. The erythro form is typically
produced only if using oxidants that perform syn-dihydroxylation (e.g., Osmium tetroxide) or
starting from Methyl Elaidate (trans).[1]

Visualization: Synthesis & Stereochemical Logic[1]

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website
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Figure 1: Mechanistic pathway highlighting the stereochemical inversion from cis-olefin to

threo-diol and potential critical impurities.[1]

Part 2: Structural Confirmation (Spectroscopy)[1]
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Fourier Transform Infrared Spectroscopy (FTIR)
FTIR serves as the primary "gatekeeper" assay to confirm functional group transformation.

Objective: Confirm the complete opening of the oxirane ring (epoxide) and the absence of

the alkene double bond.

Key Diagnostic Peaks:
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Nuclear Magnetic Resonance (NMR)
NMR is the definitive method for stereochemical assignment (threo vs. erythro).

-NMR (400 MHz,

): The methine protons attached to the hydroxyl groups (

) are the fingerprint region.

Methyl Ester (

): Singlet at

3.66 ppm.[1]

Methine Protons (

):
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Threo isomer: Multiplet at

3.40 – 3.60 ppm.

Erythro isomer: Typically shifts slightly downfield or shows distinct coupling constants due

to different hydrogen bonding environments, though in long chains this resolution requires

high field strength (>400 MHz).[1]

-Methylene (

): Triplet at

2.30 ppm.[1]

Terminal Methyl (

): Triplet at

0.88 ppm.[1]

-NMR:

Carbonyl:

174.3 ppm.[1]

Methine Carbons (

): Distinct peaks at

74.0 – 74.5 ppm.[1]

Methoxy Carbon (

):

51.4 ppm.[1]

Part 3: Purity & Compositional Analysis
(Chromatography)[1][3]
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Gas Chromatography - Mass Spectrometry (GC-MS)
Direct injection of diols can lead to peak tailing and thermal degradation.[1] Derivatization is

mandatory for quantitative accuracy.[1]

Protocol: Silylation (TMS Derivatization)

Dissolve 5 mg sample in 100

Pyridine.[1]

Add 100

BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.[1]

Incubate at 60°C for 30 minutes.

Inject 1

(Split mode).[1]

Fragmentation Pattern (Electron Impact - EI): The molecular ion (

) for the TMS derivative (MW = 474) is often weak. The spectrum is dominated by

-cleavage between the two functionalized carbons (C9 and C10).

Fragment A:

m/z 259

Fragment B:

m/z 215

Interpretation: The presence of intense peaks at m/z 259 and 215 confirms the 9,10-positional

isomer.[1] Shifts in these masses would indicate positional isomers (e.g., 10,11-dihydroxy).[1]

Visualization: Analytical Decision Tree
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🔒 FULL PROTOCOL TRUNCATED
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Figure 2: Step-by-step logic for validating chemical identity and purity.

Part 4: Thermal & Physical Profiling[1]
For drug development applications (e.g., lipid nanoparticles or solid lipid nanoparticles), the

melting behavior is crucial for formulation stability.[1]

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Differential Scanning Calorimetry (DSC) Protocol:

Ramp: Heat from 20°C to 120°C at 5°C/min.
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Observation: A sharp endothermic peak at ~70°C confirms high purity of the threo form.

Broadening indicates the presence of erythro isomer or residual fatty acids.[1]

Part 5: Experimental Protocols
Protocol A: Rapid Purity Check (TLC)
Before committing to expensive MS time, validate the reaction progress.[1]

Stationary Phase: Silica Gel 60 F254.[1]

Mobile Phase: Hexane : Ethyl Acetate (70:30 v/v).[1]

Visualization: Iodine vapor or Phosphomolybdic acid (PMA) stain (diols stain dark blue/black

upon heating).[1]

Rf Values (Approximate):

Methyl Oleate: ~0.8 (Non-polar)

Epoxide: ~0.5[1]

DHSA-Me (Product): ~0.2 (Polar)

Protocol B: High-Resolution Mass Spectrometry (HRMS)
For regulatory filing, exact mass is required.[1]

Ionization: ESI (Positive mode) with Sodium adduct formation

.[1]

Calculated Mass (

): 353.2668 Da.[1]

Acceptance Criteria:

< 5 ppm.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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dihydroxyoctadecanoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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